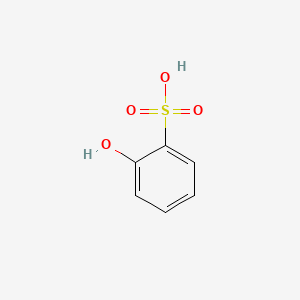
O-Phenolsulfonic acid
Cat. No. B3427649
Key on ui cas rn:
609-46-1
M. Wt: 174.18 g/mol
InChI Key: IULJSGIJJZZUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04588448
Procedure details


100 g of phenolsulphonic acid (produced by a four-hour sulphonation of 250 parts of phenol with 270 parts of 98% sulphuric acid) are slowly reacted with a solution of 61.5 g of dimethylolurea in 75 g of water at 40° C. and the mixture is stirred for a few hours until a clear solution forms. The solution is then neutralised with 30% aqueous sodium hydroxide and then concentrated. About 150 g of a light coloured salt are produced.
[Compound]
Name
250
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[S:8](=O)(=[O:11])([OH:10])[OH:9]>>[CH:5]1[CH:4]=[CH:3][C:2]([S:8]([OH:11])(=[O:10])=[O:9])=[C:1]([OH:7])[CH:6]=1
|
Inputs


Step One
[Compound]
|
Name
|
250
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=1C=CC(=C(C1)O)S(=O)(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 100 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04588448
Procedure details


100 g of phenolsulphonic acid (produced by a four-hour sulphonation of 250 parts of phenol with 270 parts of 98% sulphuric acid) are slowly reacted with a solution of 61.5 g of dimethylolurea in 75 g of water at 40° C. and the mixture is stirred for a few hours until a clear solution forms. The solution is then neutralised with 30% aqueous sodium hydroxide and then concentrated. About 150 g of a light coloured salt are produced.
[Compound]
Name
250
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[S:8](=O)(=[O:11])([OH:10])[OH:9]>>[CH:5]1[CH:4]=[CH:3][C:2]([S:8]([OH:11])(=[O:10])=[O:9])=[C:1]([OH:7])[CH:6]=1
|
Inputs


Step One
[Compound]
|
Name
|
250
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=1C=CC(=C(C1)O)S(=O)(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 100 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
